molecular formula C13H18FNO4S2 B2527825 1-(4-fluoro-2-methylbenzenesulfonyl)-4-methanesulfonylpiperidine CAS No. 1790198-21-8

1-(4-fluoro-2-methylbenzenesulfonyl)-4-methanesulfonylpiperidine

Cat. No.: B2527825
CAS No.: 1790198-21-8
M. Wt: 335.41
InChI Key: PLHGORFIQPYJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluoro-2-methylbenzenesulfonyl)-4-methanesulfonylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-methylbenzenesulfonyl group and a methanesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(4-fluoro-2-methylbenzenesulfonyl)-4-methanesulfonylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-methanesulfonylpiperidine typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-2-methylbenzenesulfonyl)-4-methanesulfonylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-methanesulfonylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2-methylbenzenesulfonamide
  • 4-fluoro-2-methylbenzenesulfonyl chloride

Uniqueness

1-(4-fluoro-2-methylbenzenesulfonyl)-4-methanesulfonylpiperidine is unique due to the presence of both a sulfonyl group and a methanesulfonyl group on the piperidine ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-4-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO4S2/c1-10-9-11(14)3-4-13(10)21(18,19)15-7-5-12(6-8-15)20(2,16)17/h3-4,9,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHGORFIQPYJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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